2-(4-Nitrophenyl)-2-oxoethyl 3-iodobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Nitrophenyl)-2-oxoethyl 3-iodobenzoate is an organic compound that features both nitro and iodo functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-2-oxoethyl 3-iodobenzoate typically involves the esterification of 3-iodobenzoic acid with 2-(4-nitrophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl)-2-oxoethyl 3-iodobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodo group can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group.
Ester Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2) in hydrochloric acid.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH), respectively.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.
Reduction: 2-(4-Aminophenyl)-2-oxoethyl 3-iodobenzoate.
Ester Hydrolysis: 3-iodobenzoic acid and 2-(4-nitrophenyl)-2-oxoethanol.
Scientific Research Applications
2-(4-Nitrophenyl)-2-oxoethyl 3-iodobenzoate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of potential pharmaceutical agents.
Materials Science: Employed in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)-2-oxoethyl 3-iodobenzoate depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Nitrophenyl)-2-oxoethyl 4-iodobenzoate
- 2-(4-Nitrophenyl)-2-oxoethyl 2-iodobenzoate
- 2-(4-Nitrophenyl)-2-oxoethyl 3-bromobenzoate
Uniqueness
2-(4-Nitrophenyl)-2-oxoethyl 3-iodobenzoate is unique due to the presence of both nitro and iodo groups, which confer distinct reactivity and potential for diverse applications. The position of the iodo group on the benzene ring also influences its chemical behavior and interactions.
Properties
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 3-iodobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10INO5/c16-12-3-1-2-11(8-12)15(19)22-9-14(18)10-4-6-13(7-5-10)17(20)21/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHVTPUNFXNXIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10INO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.